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Introduction
Casein, the primary phosphoprotein found in mammalian milk, constitutes approximately 80%

of the total protein in bovine milk.[1][2] Its unique physicochemical and functional properties

make it a versatile and indispensable ingredient in the food industry.[3] Casein is utilized in

various forms, including native micellar casein, acid casein, rennet casein, and caseinates

(sodium, calcium, and potassium), each offering specific functionalities.[4][5] These properties

include emulsification, water and fat binding, foaming, thickening, and heat stability, which are

leveraged in a wide array of food products from dairy and meat to nutritional supplements and

edible films.[3][4][6] Furthermore, casein and its derivatives serve as a high-quality protein

source, rich in essential amino acids, making them valuable for nutritional applications,

including sports nutrition and infant formula.[7][8][9] Casein hydrolysates are also employed in

hypoallergenic food formulations.[5][10][11]

This document provides detailed application notes on the use of casein in food science and

technology, along with standardized protocols for key experimental procedures relevant to its

characterization and application.
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Casein and its more soluble salt forms, caseinates, are excellent emulsifying agents due to

their amphiphilic nature, possessing both hydrophilic and hydrophobic regions.[2][12] This

allows them to adsorb at the oil-water interface, forming a protective layer around oil droplets

and preventing coalescence.[12] Sodium caseinate is particularly valued for its superior

emulsifying and stabilizing properties.[3][4]

Common Applications:

Coffee Creamers and Sauces: Sodium caseinate provides stability and a creamy texture,

preventing fat separation.[2][3]

Processed Meats (e.g., Sausages): Caseinates act as binders and emulsifiers, improving

texture, sliceability, and water retention, which leads to better product yield.[4][13]

Dairy Products (e.g., Ice Cream, Yogurt): Caseinates stabilize emulsions, prevent the

formation of large ice crystals, and contribute to a smooth mouthfeel.[3] The typical usage

level of sodium caseinate in ice cream is 0.2-0.3%.[14]

Gelling and Thickening Agent
Casein's ability to form a gel network is fundamental to the production of cheese and other

fermented dairy products.[15][16] This gelation can be induced by enzymes (rennet) or by

acidification to its isoelectric point (pH ≈ 4.6).[1][17][18] Caseinates also contribute to the

viscosity and texture of various food products.[4]

Common Applications:

Cheesemaking: Rennet cleaves κ-casein, leading to the aggregation of casein micelles and

the formation of a curd, which is the basis of cheese.[19][20][21] Acidification is used for

fresh cheeses like cottage cheese.[1]

Yogurt and Fermented Milks: Acid produced by bacterial cultures causes casein to gel,

creating the characteristic texture of these products.[22]

Soups and Sauces: Caseinates are used as thickeners to improve consistency and

mouthfeel.[4]
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Nutritional Supplementation
Casein is a high-quality, complete protein, containing all nine essential amino acids.[9] It is

known for its slow digestion and sustained release of amino acids into the bloodstream, making

it particularly beneficial for muscle protein synthesis over extended periods.[23][24]

Common Applications:

Sports Nutrition: Micellar casein is often consumed as a "night-time" protein to support

muscle recovery and growth during sleep.[7][8][23]

Infant Formula: Casein is a major protein source in infant formulas. Casein hydrolysates are

used in hypoallergenic formulas for infants with cow's milk allergy.[11][25]

Weight Management: The slow digestion of casein can promote a feeling of fullness (satiety),

which can aid in weight management.[23]

Edible Films and Coatings
Casein's ability to form films makes it a promising material for biodegradable and edible

packaging.[26][27] These films can act as a barrier to oxygen and other nonpolar molecules,

helping to protect food from oxidation.[26]

Common Applications:

Food Coatings: Edible casein-based coatings can be applied to fruits, vegetables, and

cheeses to extend shelf life by reducing moisture loss and microbial growth.[28]

Biodegradable Packaging: Casein films can be used as an environmentally friendly

alternative to plastic packaging for various food products.[27][29]

Quantitative Data on Casein Applications and
Properties
Table 1: Typical Inclusion Levels of Casein and Caseinates in Food Products
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Food Product Casein Type
Typical Inclusion
Level (%)

Primary
Function(s)

Processed Cheese
Sodium Caseinate,

Rennet Casein
0.5 - 2.0

Emulsification,

Texture, Meltability

Sausages &

Processed Meats
Sodium Caseinate 0.2 - 2.0

Water Binding,

Emulsification, Texture

Coffee Creamers Sodium Caseinate 1.0 - 3.0
Emulsification,

Whitening, Stability

Ice Cream Sodium Caseinate 0.2 - 0.8
Emulsification,

Stabilization, Texture

Nutritional Bars &

Shakes

Micellar Casein,

Calcium Caseinate
10 - 30

Protein Enrichment,

Satiety

Baked Goods
Sodium/Calcium

Caseinate
0.5 - 2.0

Dough Strengthening,

Texture, Browning

Infant Formula
Casein Hydrolysate,

Calcium Caseinate
Varies

Protein Source,

Hypoallergenicity

Note: These values are indicative and may vary depending on the specific product formulation

and desired characteristics.

Table 2: Functional Properties of Casein Derivatives
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Functional
Property

Casein Derivative
Typical
Value/Range

Method of
Measurement

Emulsifying Capacity Sodium Caseinate
150 - 250 g oil / g

protein
Turbidimetric Method

Water Holding

Capacity
Acid Casein

1.5 - 2.5 g water / g

protein
Centrifugation Method

Foam Stability (Half-

life)
Sodium Caseinate 20 - 40 min

Whipping/Sparging

Method

Minimum Gelling

Concentration
Calcium Caseinate 8 - 12% (w/v)

Least Concentration

Endpoint

Solubility at pH 7.0 Sodium Caseinate > 95%
Protein Content in

Supernatant

Solubility at pH 7.0 Acid Casein < 5%
Protein Content in

Supernatant

Note: These values can be influenced by factors such as pH, temperature, ionic strength, and

processing conditions.

Experimental Protocols
Protocol 1: Isolation of Casein from Milk by Acid
Precipitation
Objective: To isolate casein from skim milk by precipitating it at its isoelectric point.

Materials:

Skim milk: 100 mL

10% (v/v) Acetic acid or 0.5 N Hydrochloric Acid (HCl)

Distilled water

Beakers (250 mL, 500 mL)
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Hot plate with magnetic stirrer

pH meter, calibrated

Buchner funnel and filter paper (e.g., Whatman No. 1)

Vacuum filtration apparatus

Ethanol and Diethyl ether (for washing, optional)

Drying oven or air-drying space

Procedure:

Preparation: Place 100 mL of skim milk into a 500 mL beaker.

Heating: Gently heat the milk to approximately 40°C while stirring continuously with a

magnetic stirrer.[1]

Acidification: While monitoring the pH with a calibrated pH meter, slowly add 10% acetic acid

or 0.5 N HCl dropwise to the warm milk with constant stirring.[1]

Precipitation: Continue adding acid until the pH of the milk reaches 4.6 - 4.8. At this

isoelectric point, a white precipitate of casein will form.[1][18]

Digestion: Stop heating and stirring, and allow the mixture to stand for about 30 minutes to

allow for complete precipitation.

Filtration: Separate the precipitated casein (curd) from the supernatant (whey) by vacuum

filtration using a Buchner funnel and filter paper.[1]

Washing: Wash the casein precipitate on the filter paper 2-3 times with small volumes of cold

distilled water to remove residual whey and acid. For a purer product, optional washes with

ethanol and diethyl ether can be performed to remove any remaining fat and water.

Drying: Carefully transfer the washed casein to a pre-weighed watch glass or petri dish. Dry

the casein in an oven at a low temperature (e.g., 60-70°C) until a constant weight is

achieved, or allow it to air-dry.
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Yield Calculation: Weigh the dried casein and calculate the yield as a percentage of the initial

volume of milk.

Protocol 2: Determination of Emulsifying Capacity
Objective: To determine the maximum amount of oil that can be emulsified by a casein solution.

Materials:

Casein or caseinate sample

Distilled water

Vegetable oil

High-speed homogenizer (e.g., Ultra-Turrax)

Burette

Beakers

Procedure:

Protein Dispersion: Prepare a protein dispersion of a known concentration (e.g., 15 mg/mL)

in distilled water. Adjust the pH if necessary for the specific application.[12]

Homogenization Setup: Place a specific volume (e.g., 2 mL) of the protein solution into a

beaker under the high-speed homogenizer.[12]

Oil Addition: While homogenizing at a constant high speed (e.g., 17,500 rpm), add oil from a

burette at a slow, constant rate (e.g., 5 mL/min).[12]

Inversion Point: Continue adding oil until the emulsion inverts from an oil-in-water (O/W) to a

water-in-oil (W/O) emulsion. This inversion is characterized by a sudden, sharp drop in

viscosity and a change in the emulsion's appearance.[12]

Record Volume: Record the total volume of oil added just before the inversion point.
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Calculation: Express the emulsifying capacity as the amount of oil (in g or mL) emulsified per

gram or 100 mg of protein.[12]

Protocol 3: Determination of Protein Content by Kjeldahl
Method
Objective: To determine the total nitrogen content in a casein sample and calculate the protein

content.

Materials:

Casein sample

Concentrated sulfuric acid (H₂SO₄)

Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)

Concentrated sodium hydroxide (NaOH) solution (e.g., 40%)

Boric acid solution (e.g., 4%) with indicator

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

Kjeldahl digestion and distillation apparatus

Titration equipment

Procedure:

Digestion:

Accurately weigh a small amount of the dried casein sample (e.g., 0.5-1.0 g) and place it

in a Kjeldahl digestion flask.[30]

Add catalyst tablets and 15-20 mL of concentrated H₂SO₄.[30]

Heat the flask in the digestion unit. The solution will turn black and then gradually become

clear (blue-green). Continue heating for at least 30 minutes after the solution becomes
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clear to ensure complete digestion.[30]

Allow the flask to cool completely.

Distillation:

Carefully dilute the cooled digest with distilled water.

Place a receiving flask containing boric acid with indicator under the condenser of the

distillation unit.

Slowly add an excess of concentrated NaOH to the digestion flask to neutralize the acid

and liberate ammonia gas.

Immediately connect the flask to the distillation unit and begin steam distillation. The

ammonia will distill over and be trapped in the boric acid solution, causing a color change

in the indicator.

Continue distillation until all ammonia has been collected (typically tested with pH paper at

the condenser outlet).

Titration:

Titrate the ammonia-boric acid solution with the standardized HCl solution until the

indicator changes back to its original color.

Record the volume of HCl used.

Calculation:

Calculate the percentage of nitrogen using the following formula: % Nitrogen = [(V_s -

V_b) × N × 14.007] / W × 100 where:

V_s = volume of HCl for the sample (mL)

V_b = volume of HCl for the blank (mL)

N = normality of the HCl
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W = weight of the sample (mg)

14.007 = atomic weight of nitrogen

Calculate the protein content by multiplying the percentage of nitrogen by a conversion

factor. For casein, the factor is typically 6.38. % Protein = % Nitrogen × 6.38
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Caption: Workflow for the isolation of acid casein from milk.
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Caption: Role of amphiphilic casein in stabilizing oil-in-water emulsions.
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Role of Casein in Cheesemaking (Rennet Coagulation)
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Caption: Simplified workflow of rennet-induced casein coagulation in cheesemaking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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